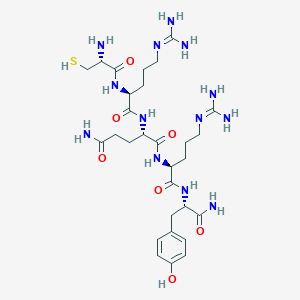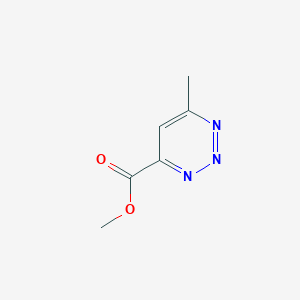
Antimicrobial peptide 1, plant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The increasing prevalence of antibiotic-resistant bacteria has become a major public health concern worldwide. The development of new antibiotics has been slow, and the emergence of new resistant strains has made the search for alternative solutions urgent. Antimicrobial peptides (AMPs) have emerged as promising candidates for the development of new antimicrobial agents. Among them, plant AMPs have attracted attention due to their broad-spectrum activity and low toxicity. Antimicrobial Peptide 1, Plant (AMP1, Plant) is a well-known plant-derived AMP that has shown promising results in scientific research.
作用機序
AMP1, Plant exerts its antimicrobial activity by disrupting the bacterial cell membrane, leading to leakage of intracellular contents and cell death. The cationic nature of AMP1, Plant allows it to interact with the negatively charged bacterial cell membrane, leading to membrane destabilization and pore formation. This disrupts the membrane barrier function, leading to loss of membrane potential, leakage of intracellular contents, and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, AMP1, Plant has been shown to have other biochemical and physiological effects. AMP1, Plant has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. AMP1, Plant has also been shown to stimulate plant growth and enhance plant resistance to pathogens.
実験室実験の利点と制限
AMP1, Plant has several advantages as a research tool. It is easy to synthesize and purify, and its broad-spectrum activity allows it to be used against a wide range of microorganisms. However, there are some limitations to its use in lab experiments. AMP1, Plant is sensitive to proteolytic degradation, which can affect its activity. In addition, its cationic nature can lead to non-specific binding to negatively charged surfaces, which can affect its activity and specificity.
将来の方向性
There are several future directions for the research and development of AMP1, Plant. One area of interest is the modification of AMP1, Plant to enhance its activity and specificity. This can be achieved by altering its amino acid sequence or by conjugating it to other molecules. Another area of interest is the use of AMP1, Plant in combination with other antimicrobial agents to enhance their activity and overcome resistance. Finally, the use of AMP1, Plant in clinical trials as a potential antimicrobial agent is an area of great interest and potential.
合成法
AMP1, Plant is a small cationic peptide that is synthesized by plants as a defense mechanism against pathogens. The synthesis of AMP1, Plant can be achieved by recombinant DNA technology, chemical synthesis, or extraction from plant tissues. Recombinant DNA technology involves the expression of the AMP1, Plant gene in a suitable host system such as Escherichia coli, yeast, or insect cells. Chemical synthesis involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis. Extraction from plant tissues involves the isolation and purification of the peptide from plant seeds, leaves, or fruits.
科学的研究の応用
AMP1, Plant has been extensively studied for its antimicrobial activity against a wide range of bacteria, fungi, and viruses. In vitro studies have shown that AMP1, Plant has potent antimicrobial activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). AMP1, Plant has also been shown to be effective against fungal pathogens such as Candida albicans and Aspergillus fumigatus. In addition, AMP1, Plant has antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
特性
CAS番号 |
139632-17-0 |
|---|---|
製品名 |
Antimicrobial peptide 1, plant |
分子式 |
C124H194N38O37S7 |
分子量 |
3033.6 g/mol |
IUPAC名 |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C124H194N38O37S7/c1-63(2)99(129)119(195)140-52-94(171)145-75(34-36-97(174)175)109(185)157-86(61-204)116(192)160-100(64(3)4)120(196)150-72(21-13-40-134-123(130)131)103(179)137-49-92(169)144-73(22-14-41-135-124(132)133)107(183)159-87(62-205)121(197)162-43-16-24-89(162)118(194)154-81(55-163)105(181)139-50-93(170)146-77(37-44-206-5)111(187)156-85(60-203)115(191)158-84(59-202)114(190)153-82(56-164)113(189)148-76(33-35-90(128)167)110(186)151-78(45-65-17-7-6-8-18-65)104(180)138-51-95(172)147-80(47-67-27-31-69(166)32-28-67)122(198)199-98(176)54-142-106(182)83(58-201)155-112(188)79(46-66-25-29-68(165)30-26-66)152-108(184)74(20-10-12-39-126)149-117(193)88-23-15-42-161(88)96(173)53-141-102(178)71(19-9-11-38-125)143-91(168)48-136-101(177)70(127)57-200/h6-8,17-18,25-32,63-64,70-89,99-100,163-166,200-205H,9-16,19-24,33-62,125-127,129H2,1-5H3,(H2,128,167)(H,136,177)(H,137,179)(H,138,180)(H,139,181)(H,140,195)(H,141,178)(H,142,182)(H,143,168)(H,144,169)(H,145,171)(H,146,170)(H,147,172)(H,148,189)(H,149,193)(H,150,196)(H,151,186)(H,152,184)(H,153,190)(H,154,194)(H,155,188)(H,156,187)(H,157,185)(H,158,191)(H,159,183)(H,160,192)(H,174,175)(H4,130,131,134)(H4,132,133,135)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,99-,100-/m0/s1 |
InChIキー |
CRLBLVQWYMUDAS-FBMKYRQTSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)OC(=O)CNC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N)N |
その他のCAS番号 |
139632-17-0 |
同義語 |
AMP1 protein, Impatiens balsamina AMP1, Impatiens balsamina antimicrobial protein, Impatiens balsamina |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

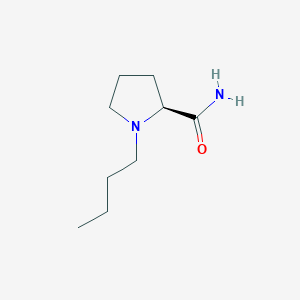

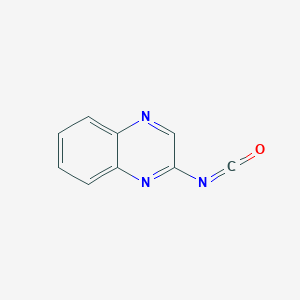
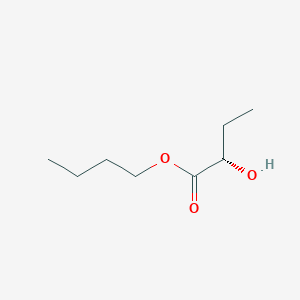

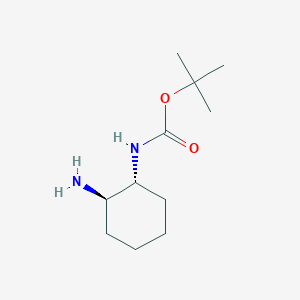

![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

